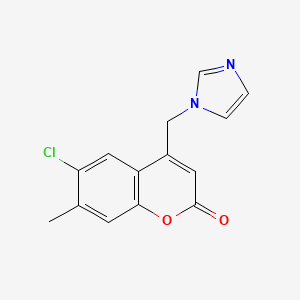
methyl 7-fluoro-1-((pyridin-3-ylmethyl)carbamoyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 7-fluoro-1-((pyridin-3-ylmethyl)carbamoyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate is a complex organic compound characterized by its unique structure, which includes a fluorine atom, a pyridine ring, and an isoquinoline core
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the isoquinoline core. One common approach is the Biltz synthesis, which involves the cyclization of a suitable precursor under acidic conditions. The fluorine atom can be introduced through halogenation reactions, while the pyridine moiety is often attached via nucleophilic substitution reactions.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and yield. Advanced techniques such as microwave-assisted synthesis and high-throughput screening can also be employed to optimize reaction conditions and improve scalability.
Análisis De Reacciones Químicas
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions often use strong nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of amines or alcohols.
Substitution: Introduction of various functional groups, leading to derivatives with different biological activities.
Aplicaciones Científicas De Investigación
This compound has shown promise in several scientific research applications:
Chemistry: It serves as a versatile intermediate in the synthesis of more complex molecules.
Biology: Its biological activity has been explored in various assays, showing potential as a lead compound for drug development.
Medicine: Research has indicated its potential use in the treatment of diseases such as cancer and inflammation.
Industry: It can be used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. For example, it may bind to receptors or enzymes, modulating their activity and leading to therapeutic effects. The exact mechanism can vary depending on the biological context and the specific derivatives involved.
Comparación Con Compuestos Similares
This compound is unique due to its specific structural features, such as the presence of the fluorine atom and the pyridine ring. Similar compounds include other fluorinated isoquinolines and pyridine derivatives, which may have different biological activities and applications. The uniqueness of this compound lies in its potential for selective binding and its diverse range of applications.
Propiedades
IUPAC Name |
methyl 7-fluoro-1-(pyridin-3-ylmethylcarbamoyl)-3,4-dihydro-1H-isoquinoline-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN3O3/c1-25-18(24)22-8-6-13-4-5-14(19)9-15(13)16(22)17(23)21-11-12-3-2-7-20-10-12/h2-5,7,9-10,16H,6,8,11H2,1H3,(H,21,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWLFTARTTFBEEV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCC2=C(C1C(=O)NCC3=CN=CC=C3)C=C(C=C2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[3-[(4-Methyl-1,3-thiazol-2-yl)methyl]pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2366842.png)

![[4-[(E)-3-(4-chloro-2-nitroanilino)-2-cyano-3-oxoprop-1-enyl]-2-ethoxyphenyl] naphthalene-1-carboxylate](/img/structure/B2366846.png)
![2-Methyl-7-(3-nitrophenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2366847.png)

![3-Bromo-6-(3-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2366852.png)




![4-(4-Chlorophenoxy)pyrrolo[1,2-a]quinoxaline](/img/structure/B2366860.png)
